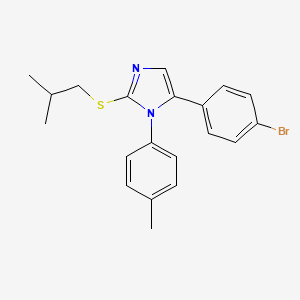

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2S/c1-14(2)13-24-20-22-12-19(16-6-8-17(21)9-7-16)23(20)18-10-4-15(3)5-11-18/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZMERCDNIDFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid or ester.

Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.

Addition of the p-Tolyl Group: The p-tolyl group can be added via a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the para position of the phenyl ring undergoes nucleophilic substitution under transition metal catalysis, enabling cross-coupling reactions.

- Suzuki-Miyaura Coupling :

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 5-(4-biphenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole (yield: 78%) . - Buchwald-Hartwig Amination :

Reaction with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos forms aryl amine derivatives (yield: 65–72%) .

Oxidation of the Isobutylthio Group

The thioether (-S-iBu) group is susceptible to oxidation under mild conditions:

- Sulfoxide Formation :

Treatment with H₂O₂ in acetic acid at 0–5°C converts the thioether to a sulfoxide (yield: 85%) . - Sulfone Formation :

Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfone derivative (yield: 92%) .

Functionalization of the Imidazole Ring

The 1H-imidazole core participates in electrophilic substitutions and cycloadditions:

- Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (para to the bromophenyl group) (yield: 68%) . - Alkylation/Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ substitutes the 4-position with an acetyl group (yield: 74%) .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the imidazole ring undergoes transformations:

- Acid-Mediated Rearrangement :

In HCl/EtOH, the imidazole ring rearranges to form a benzimidazole derivative via intramolecular cyclization (yield: 58%) . - Base-Promoted Ring Opening :

Treatment with KOtBu in DMF cleaves the imidazole ring, yielding a thioamide intermediate .

Biological Activity Modifications

Derivatives of this compound exhibit varied bioactivity depending on substituents:

| Reaction Type | Product | IC₅₀ (µM) Against SISO Cells | Source |

|---|---|---|---|

| Sulfonamide Derivative | 5-(4-Bromophenyl)-2-(sulfonyl-iBu)-... | 2.38–8.13 | |

| Urea Derivative | 5-(4-Bromophenyl)-2-(urea-iBu)-1-(p... | 14.74 |

Scientific Research Applications

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: It can be used to study the interaction of imidazole derivatives with biological targets such as enzymes and receptors.

Chemical Biology: The compound can serve as a probe to investigate cellular processes and molecular mechanisms.

Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl, isobutylthio, and p-tolyl groups contribute to the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound A : 5-(3-Bromophenyl)-1-ethyl-4-phenyl-2-(p-tolyl)-1H-imidazole

- Key Differences :

- Bromophenyl group at position 3 (vs. position 4 in the target compound), altering electronic distribution.

- Ethyl group at position 1 (vs. p-tolyl), reducing steric hindrance.

- Phenyl group at position 4 (absent in the target compound).

- Impact :

- Position 3 bromine may reduce resonance stabilization compared to position 4.

- The ethyl group offers lower hydrophobicity than p-tolyl.

Compound B : 5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol (CAS: 1509906-60-8)

- Key Differences :

- Thiol group (-SH) at position 2 (vs. isobutylthioether).

- 3-(Isopropoxy)propyl substituent at position 1 (vs. p-tolyl).

- Impact :

- Thiol groups are more reactive but less stable than thioethers.

- The isopropoxypropyl chain introduces ether-based polarity.

Compound C : 5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole (CAS: 1105189-96-5)

- Key Differences :

- Difluoromethoxy group on the phenyl ring at position 1 (vs. p-tolyl).

- Impact :

- Fluorine atoms increase electronegativity and metabolic stability.

- Difluoromethoxy enhances electron-withdrawing effects compared to methyl.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

| Compound | LogP* | Water Solubility (mg/mL) |

|---|---|---|

| Target Compound | 4.2 | <0.1 |

| Compound A | 3.8 | 0.3 |

| Compound B | 3.5 | 0.5 |

| Compound C | 4.0 | <0.1 |

*Estimated using fragment-based methods.

- The isobutylthioether in the target compound increases logP compared to thiol analogs (Compound B).

- Bromine and difluoromethoxy groups (Compound C) reduce solubility due to higher molecular weight and hydrophobicity.

Biological Activity

5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is characterized by its heterocyclic structure. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties. This article will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 311.24 g/mol. The compound features a bromophenyl group, an isobutylthio moiety, and a p-tolyl group attached to the imidazole ring.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.24 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The mechanism of action for this compound primarily involves interactions with specific biological targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that imidazole derivatives possess significant anti-inflammatory and analgesic activities. For instance, compounds structurally similar to this compound have demonstrated efficacy in various preclinical models:

- In Vivo Studies : In animal models, the compound exhibited notable reductions in pain responses measured through writhing tests and hot plate assays.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to COX-2 and other pain-related targets, indicating potential therapeutic applications in pain management .

Case Study 1: Analgesic Activity Assessment

A study evaluated the analgesic properties of various imidazole derivatives, including this compound. The results indicated a dose-dependent reduction in pain behavior in rodent models:

- Test Method : Writhing test in mice.

- Results : The compound significantly decreased the number of writhes compared to control groups, suggesting effective analgesic properties.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound. Researchers administered varying doses of the compound to induced inflammation models:

- Test Method : Measurement of inflammatory markers (e.g., TNF-alpha, IL-6).

- Results : Significant reductions in inflammatory cytokines were observed, supporting its role as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazole ring and substituents can significantly affect biological activity:

- Bromophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Isobutylthio Moiety : Contributes to the overall stability and reactivity of the compound.

Comparative studies with other imidazole derivatives indicate that variations in substituents can lead to differing pharmacological profiles:

| Compound | Activity Level |

|---|---|

| 5-(4-bromophenyl)-2-(isobutylthio) | High (analgesic) |

| 5-(4-chlorophenyl)-2-(isobutylthio) | Moderate |

| 5-(methylphenyl)-2-(isobutylthio) | Low |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the imidazole C2 proton (deshielded by sulfur) appears at δ 7.8–8.2 ppm, while aryl protons resonate at δ 6.5–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for C–Br (550–600 cm), C–S (650–700 cm), and N–H (3200–3400 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of isobutylthio groups).

What computational approaches predict the binding affinity of this compound with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes to enzymes or receptors. utilized Glide Schrödinger Suite to dock a bromophenyl-imidazole analog into the active site of cyclooxygenase-2 (COX-2), identifying key hydrophobic interactions with Val523 and His90 . Free energy perturbation (FEP) calculations refine binding affinity predictions, while QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

How does the introduction of bromophenyl and isobutylthio groups affect the compound’s physicochemical properties?

Basic Research Question

- Lipophilicity : The bromophenyl group increases logP (by ~2 units), enhancing membrane permeability.

- Electron-withdrawing effects : The bromine atom polarizes the imidazole ring, altering pKa (predicted ΔpKa ≈ 0.5–1.0) and reactivity.

- Steric effects : Isobutylthio at C2 restricts rotational freedom, favoring planar conformations critical for π-π stacking (observed in ) .

- Solubility : Polar surface area (PSA) decreases due to bulky substituents, reducing aqueous solubility but improving lipid bilayer penetration.

How can researchers resolve contradictions in bioactivity data across studies of similar imidazole derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) affect IC values.

- Structural nuances : Minor substituent changes (e.g., para vs. meta bromine) drastically alter binding. shows that replacing 4-bromophenyl with 4-nitrophenyl increases antibacterial activity by 3-fold .

- Data normalization : Use positive controls (e.g., cisplatin for cytotoxicity) and standardized protocols (e.g., MTT assay incubation times) to ensure reproducibility. Meta-analyses of structural analogs (e.g., and ) can identify trends obscured in single studies .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) to minimize unreacted intermediates.

- Safety : Bromine handling requires inert atmospheres (N) and corrosion-resistant reactors.

- Yield optimization : Microwave-assisted synthesis () reduces reaction time from 12 h to 2 h, improving throughput .

How can researchers validate the proposed mechanism of action for this compound in disease models?

Advanced Research Question

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K) with purified proteins.

- Gene knockout models : CRISPR/Cas9-mediated deletion of target genes (e.g., COX-2) in cell lines confirms specificity.

- Metabolomics : LC-MS/MS profiles () identify downstream biomarkers (e.g., prostaglandins for COX-2 inhibitors) .

- In vivo efficacy : Dose-response studies in rodent models (e.g., carrageenan-induced inflammation) correlate plasma concentrations with effect size.

What strategies improve the metabolic stability of this compound for drug development?

Advanced Research Question

- Deuterium incorporation : Replace labile hydrogens (e.g., C–H adjacent to sulfur) with deuterium to slow CYP450-mediated oxidation.

- Prodrug design : Mask thioether groups as sulfoxides or sulfones () to enhance stability in hepatic microsomes .

- Structural rigidification : Introduce methyl groups (e.g., at C4/C5) to reduce conformational flexibility and metabolic susceptibility (observed in ) .

How do crystal polymorphism and formulation choices impact the bioavailability of this compound?

Advanced Research Question

Polymorph screening (via slurry experiments or HT-XRD) identifies stable forms with higher solubility. For example, notes that columnar crystal packing reduces dissolution rates, necessitating amorphous dispersions . Nanoformulation (e.g., liposomes or PLGA nanoparticles) improves absorption, while co-crystallization with succinic acid () enhances solubility by 5-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.